3-Chloro-1H-indazole-6-carboxylic acid
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Overview
Description
3-Chloro-1H-indazole-6-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound has a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is characterized by the presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position of the indazole ring.
Mechanism of Action
Target of Action
Indazole derivatives, the family to which this compound belongs, have been reported to exhibit a wide variety of biological properties . They have been used in the treatment of various pathological conditions, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
Indazole compounds are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting a potential interaction with cellular growth pathways .
Biochemical Pathways
Indazole derivatives have been reported to impact a range of biochemical pathways, including those involved in inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, and hypertension .
Result of Action
Some indazole derivatives have been reported to inhibit cell growth, suggesting that they may have cytostatic or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle
Molecular Mechanism
It is known that indazole compounds can undergo nucleophilic substitution reactions with common electrophiles such as alkyl bromides under basic conditions to yield N-alkylated derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the indazole ring. The final step involves hydrolysis to obtain the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted indazoles.
Oxidation Products: Indazole oxides.
Reduction Products: Indazole amines.
Scientific Research Applications
Chemistry: 3-Chloro-1H-indazole-6-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in the development of drugs targeting various diseases, including cancer and infectious diseases. Its derivatives are being studied for their anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
- 6-Bromo-1H-indazole-3-carboxylic acid
Comparison: 3-Chloro-1H-indazole-6-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design .
Properties
IUPAC Name |
3-chloro-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAKHZOIUAECGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672250 |
Source
|
Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-21-0 |
Source
|
Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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